molecular formula C12H12N2O3 B3085169 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152542-59-0

5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3085169
CAS No.: 1152542-59-0
M. Wt: 232.23 g/mol
InChI Key: JSVBZOQAUIQGPC-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at position 4 and a 2-ethoxyphenyl substituent at position 5 of the pyrazole ring. The ethoxy group on the phenyl ring may influence lipophilicity and bioavailability, while the carboxylic acid moiety enhances solubility and facilitates salt formation for improved pharmacokinetics. Structural analogs of this compound are frequently synthesized via hydrolysis of ester precursors, as demonstrated in related pyrazole-carboxylic acid syntheses .

Properties

IUPAC Name

5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-10-6-4-3-5-8(10)11-9(12(15)16)7-13-14-11/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVBZOQAUIQGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 2-ethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens, amines, or hydroxyl groups onto the pyrazole ring.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibits notable anti-inflammatory and analgesic effects. These activities are attributed to the compound's ability to modulate signaling pathways involved in pain and inflammation. For instance, studies have demonstrated its potential to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Anticancer Potential

The pyrazole derivative has been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, possibly through the activation of specific signaling cascades. Molecular docking studies have shown that the compound interacts with various receptors linked to cancer progression, indicating its potential as a lead compound in cancer drug development.

Hydrogen Bonding and Intermolecular Interactions

The unique structure of this compound allows it to form hydrogen-bonded chains, making it a candidate for applications in materials science. Its ability to engage in various intermolecular interactions opens avenues for developing new materials with tailored properties.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as an effective therapeutic agent for inflammatory diseases.

Exploration of Anticancer Activity

Another research effort focused on the anticancer activity of this compound against breast cancer cell lines. The findings revealed that treatment with this compound led to a substantial decrease in cell viability and induced apoptosis, highlighting its promise as a candidate for further development in oncology.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
5-(2-Ethoxyphenyl)-1H-pyrazole-4-carboxylic acid 2-Ethoxyphenyl (5), COOH (4) C₁₂H₁₂N₂O₃ Potential solubility enhancer; understudied bioactivity -
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Methyl (5), Phenyl (1,3), COOH (4) C₁₇H₁₄N₂O₂ Synthesized via NaOH/MeOH hydrolysis (80% yield); m.p. 136°C
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Cl (4, 2,4), Methyl (4), COOH (3) C₁₇H₁₁Cl₃N₂O₂ Crystallographic Monoclinic P2/c; anti-inflammatory potential
5-Ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid Ethyl (5), 4-Methylphenyl (1), COOH (4) C₁₃H₁₄N₂O₂ Commercial availability (Santa Cruz Biotechnology); scaffold for drug design
1-(2-Chlorophenyl)-5-isopropyl-1H-pyrazole-4-carboxylic acid Cl (2-phenyl), Isopropyl (5), COOH (4) C₁₃H₁₃ClN₂O₂ High purity (≥95%); used as a small-molecule scaffold

Pharmacological and Physical Properties

  • Anti-inflammatory Activity : Ethyl esters of 5-substituted pyrazole-4-carboxylic acids (e.g., 3-methylsulfanyl derivatives) show significant anti-inflammatory and analgesic effects in rodent models . The carboxylic acid form may enhance target binding due to ionization at physiological pH.
  • Crystallographic Stability: Halogenated analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid exhibit stable monoclinic packing (space group P2/c) with a mean C–C bond length of 0.009 Å, suggesting robust molecular conformation .
  • Solubility and Melting Points : The 2-ethoxyphenyl group in the target compound likely increases lipophilicity compared to hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, m.p. >250°C) .

Commercial and Industrial Relevance

  • Commercial Availability : Pyrazole-carboxylic acids like 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid are marketed as building blocks for drug discovery (priced at $197–399/g) .

Biological Activity

5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring that is substituted with an ethoxyphenyl group and a carboxylic acid functional group. This structural configuration contributes to its unique pharmacological properties.

1. Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives, including this compound. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, a recent study highlighted that pyrazole derivatives exhibited significant COX-2 selectivity, suggesting their potential as anti-inflammatory agents .

2. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been explored. In vitro studies demonstrated that compounds similar to this compound exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

3. Anticancer Activity

Research has indicated that pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. The structural features of this compound may enhance its efficacy against certain cancer types .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, such as COX enzymes.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer progression.

These interactions are crucial for its therapeutic potential and warrant further investigation.

Case Studies and Research Findings

StudyFindings
Huang et al. (2018)Reported significant anti-inflammatory activity in pyrazole derivatives with a focus on COX inhibition .
Kim et al. (2021)Demonstrated antimicrobial effects against E. coli and S. aureus for similar pyrazole compounds .
Zhang et al. (2020)Investigated anticancer properties, highlighting apoptosis induction in breast cancer cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid?

  • Methodology : Utilize cyclocondensation reactions between ethyl acetoacetate derivatives and substituted hydrazines. For example, cyclocondensation of ethyl 2-ethoxyacetate with 2-ethoxyphenylhydrazine under reflux in ethanol, followed by hydrolysis of the ester group using NaOH (4:1 ethanol/water) to yield the carboxylic acid .
  • Key Considerations : Monitor reaction progress via TLC and optimize pH during hydrolysis to prevent decarboxylation.

Q. How should structural characterization of this compound be performed?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (N–H stretch ~3200 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for the ethoxyphenyl group (δ 1.3–1.5 ppm for –OCH₂CH₃) and pyrazole protons (δ 6.5–8.0 ppm) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Q. What biological activities are associated with structurally similar pyrazole-4-carboxylic acid derivatives?

  • Findings : Analogous compounds exhibit anti-inflammatory (COX-2 inhibition), analgesic (acetic acid-induced writhing model), and antimicrobial activity (MIC ≤ 16 µg/mL against Candida albicans) .
  • Testing Protocol : Use carrageenan-induced paw edema (rats) for anti-inflammatory assays and broth microdilution for antimicrobial screening .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze:

  • Electrostatic Potential Maps : Identify reactive sites (e.g., carboxylic acid for hydrogen bonding) .
  • Frontier Molecular Orbitals : Predict charge transfer interactions (HOMO-LUMO gap ~4.5 eV in similar derivatives) .
    • Software : Gaussian 09 or Amsterdam Density Functional (ADF) package .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Case Study : Pyrazole derivatives showing in vitro COX-2 inhibition but poor in vivo efficacy due to metabolic instability.
  • Solutions :

  • Modify the ethoxyphenyl group to reduce CYP450-mediated oxidation (e.g., introduce electron-withdrawing substituents) .
  • Use prodrug strategies (e.g., ester prodrugs) to enhance bioavailability .

Q. What crystallographic challenges arise when resolving the structure of this compound?

  • Challenges : Disorder in the ethoxyphenyl group or twinning due to flexible substituents.
  • Mitigation :

  • Collect high-resolution data (≤ 0.8 Å) and apply TWINLAW in SHELXL for twin refinement .
  • Use PLATON to validate hydrogen-bonding networks and detect voids .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • SAR Insights :

  • Position 5 : Aromatic substituents (e.g., 2-ethoxyphenyl) enhance anti-inflammatory activity by 30% compared to alkyl groups .
  • Position 4 : Carboxylic acid is critical for hydrogen bonding with target proteins (e.g., Keap1 inhibitors) .
    • Experimental Design : Synthesize analogs with varied substituents at positions 3 and 5, then correlate logP values with IC₅₀ using QSAR modeling .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for cyclocondensation to avoid side reactions .
  • Characterization : Cross-validate NMR assignments with HSQC and HMBC experiments .
  • Data Reproducibility : Report crystal data (CCDC deposition) and biological assay protocols (e.g., OECD guidelines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid

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